2-(5-Chloropyridin-2-yl)propan-2-ol
Overview
Description
2-(5-Chloropyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H10ClNO and a molecular weight of 181.626 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)propan-2-ol typically involves the chlorination of pyridine derivatives followed by a series of organic reactions to introduce the propan-2-ol group. One common method involves the reaction of 5-chloropyridine with acetone in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-(5-Chloropyridin-2-yl)propan-2-ol is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloropyridin-2-yl)ethanol: Similar structure but with an ethanol group instead of propan-2-ol.
2-(5-Chloropyridin-2-yl)methanol: Contains a methanol group.
2-(5-Chloropyridin-2-yl)butan-2-ol: Has a butan-2-ol group instead of propan-2-ol.
Uniqueness
2-(5-Chloropyridin-2-yl)propan-2-ol is unique due to its specific combination of the chloropyridine ring and the propan-2-ol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(5-chloropyridin-2-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUSRICDXKKSCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479337 | |
Record name | 2-(5-Chloropyridin-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40472-78-4 | |
Record name | 2-(5-Chloropyridin-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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